molecular formula C6H13NO2 B3187662 N-(3-methoxypropyl)acetamide CAS No. 16339-54-1

N-(3-methoxypropyl)acetamide

Cat. No.: B3187662
CAS No.: 16339-54-1
M. Wt: 131.17 g/mol
InChI Key: DYRIBFOWRXHQNS-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)acetamide (IUPAC name: 2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide) is a synthetic acetamide derivative characterized by a 3-methoxypropyl group attached to the nitrogen atom of the acetamide core. Its molecular formula is C₁₄H₁₉ClN₂O₂, with a molecular weight of 298.77 g/mol (CAS: 102411-03-0) . Structurally, it features a chloro substituent on the acetamide backbone and a 3-methoxypropyl chain, which influences its physicochemical properties and biological interactions.

This compound has been studied for its role in modulating the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a target implicated in pain sensation and inflammation. In pharmacological studies, it is referred to as JT010 and is noted for its high specificity in TRPA1 activation . The synthesis typically involves alkylation of intermediates with methoxypropyl groups under reflux conditions using acetonitrile as a solvent and sodium iodide as a catalyst .

Properties

CAS No.

16339-54-1

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C6H13NO2/c1-6(8)7-4-3-5-9-2/h3-5H2,1-2H3,(H,7,8)

InChI Key

DYRIBFOWRXHQNS-UHFFFAOYSA-N

SMILES

CC(=O)NCCCOC

Canonical SMILES

CC(=O)NCCCOC

Other CAS No.

16339-54-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Variations

The biological activity and physicochemical properties of acetamides are highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural Comparison of Key Acetamide Derivatives
Compound Name Substituents Key Functional Groups Biological Activity
N-(3-Methoxypropyl)acetamide 3-Methoxypropyl, 2-methylphenyl, chloro Methoxy, chloro, methylphenyl TRPA1 modulation
N-(4-Methoxyphenyl)acetamide 4-Methoxyphenyl, quinazoline-sulfonyl Methoxy, sulfonyl, quinazoline Anti-cancer (HCT-1, MCF-7)
N-(3,5-Difluorophenyl)acetamide 3,5-Difluorophenyl, benzo[d]thiazole-sulfonyl Fluoro, sulfonyl, thiazole Antimicrobial (gram-positive)
N-(3-Ethoxypropyl)acetamide 3-Ethoxypropyl, methylamino Ethoxy, methylamino Under investigation
N-(3-Chlorophenyl)-trichloroacetamide 3-Chlorophenyl, trichloromethyl Chloro, trichloromethyl Crystallographic studies
Key Observations:
  • Methoxy vs. Ethoxy Chains: The 3-methoxypropyl group in JT010 enhances solubility compared to bulkier ethoxy derivatives (e.g., N-(3-ethoxypropyl)-2-(methylamino)acetamide), which may exhibit altered pharmacokinetics .
  • Anti-Cancer Activity : N-(4-Methoxyphenyl) derivatives with sulfonyl-quinazoline moieties (e.g., compound 40) show potent anti-cancer activity against MCF-7 and PC-3 cell lines, attributed to electron-withdrawing sulfonyl groups enhancing target binding .
  • Antimicrobial Activity : Compounds with benzo[d]thiazole-sulfonyl groups (e.g., compound 47) exhibit gram-positive antibacterial activity due to sulfur-mediated membrane disruption .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of Selected Acetamides
Compound Target/Pathway IC₅₀/EC₅₀ Cell Line/Model Reference
This compound TRPA1 activation 0.6 μM HEK293 cells
N-(4-Methoxyphenyl)acetamide Topoisomerase II inhibition 1.2 μM HCT-116 (colon cancer)
N-(3,5-Difluorophenyl)acetamide Bacterial membranes 8.5 μg/mL S. aureus (MRSA)
N-(3-Chlorophenyl)-trichloroacetamide N/A N/A Crystallographic model
  • TRPA1 Modulation : JT010’s EC₅₀ of 0.6 μM highlights its potency, likely due to the chloro and methoxypropyl groups stabilizing receptor interactions .
  • Anti-Cancer vs. Antimicrobial : Sulfonyl and quinazoline groups in anti-cancer acetamides enable DNA intercalation, while thiazole-sulfonyl derivatives disrupt bacterial membranes .

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